molecular formula C8H10N2O2S B12919097 3-Methyl-1,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]pyrimidine-2,4(3H)-dione CAS No. 21004-31-9

3-Methyl-1,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]pyrimidine-2,4(3H)-dione

Cat. No.: B12919097
CAS No.: 21004-31-9
M. Wt: 198.24 g/mol
InChI Key: MOEZZLDCCMSHOU-UHFFFAOYSA-N
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Description

3-Methyl-1,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]pyrimidine-2,4(3H)-dione is a heterocyclic compound that features a unique structure combining a thiopyrano ring with a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]pyrimidine-2,4(3H)-dione typically involves the condensation of 1-methylpiperidin-4-one with malononitrile and carbon disulfide in the presence of triethylamine. This reaction forms the thiopyrano compound, which can then be further reacted with various reagents to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]pyrimidine-2,4(3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-1,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]pyrimidine-2,4(3H)-dione involves its interaction with specific molecular targets. For instance, as a PARP inhibitor, it binds to the enzyme’s active site, preventing the repair of DNA damage and leading to cell death in cancer cells. This compound also affects various signaling pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]pyrimidine-2,4(3H)-dione is unique due to its specific combination of a thiopyrano ring with a pyrimidine ring, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

21004-31-9

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

3-methyl-1,5,6,7-tetrahydrothiopyrano[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C8H10N2O2S/c1-10-7(11)5-3-2-4-13-6(5)9-8(10)12/h2-4H2,1H3,(H,9,12)

InChI Key

MOEZZLDCCMSHOU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(NC1=O)SCCC2

Origin of Product

United States

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